N-methyl-3-chloro-3-phenylpropylamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

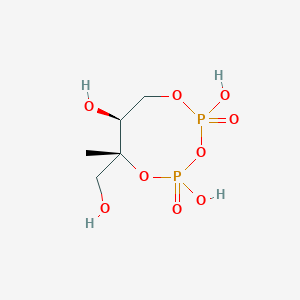

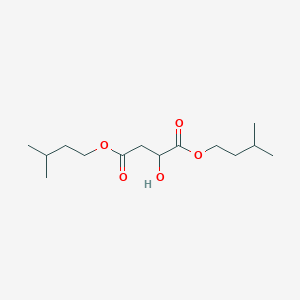

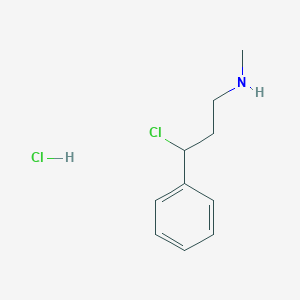

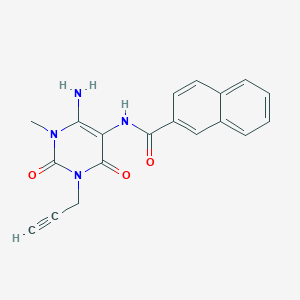

“N-methyl-3-chloro-3-phenylpropylamine Hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N . It is not intended for human or veterinary use, but for research purposes.

Molecular Structure Analysis

The molecular structure of “N-methyl-3-chloro-3-phenylpropylamine Hydrochloride” consists of 10 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass is 144.043 Da and the monoisotopic mass is 143.026855 Da .Physical And Chemical Properties Analysis

“N-methyl-3-chloro-3-phenylpropylamine Hydrochloride” is a solid under normal conditions . It is hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications

Neurochemistry and Neurotoxicity of MDMA

MDMA, a related phenylisopropylamine, has been studied for its neurochemical effects and neurotoxicity, particularly in the context of its serotonergic neurotoxic effects in laboratory animals. This research highlights the importance of understanding the neurochemical pathways and potential neurotoxic effects of chemical compounds related to N-methyl-3-chloro-3-phenylpropylamine Hydrochloride (D. Mckenna & Stephen J. Peroutka, 1990).

Degradation and Environmental Impact of Carbamates

Research on chlorpropham (CIPC), a primary N-phenyl carbamate, reviews its degradation, environmental impact, and concerns regarding its toxicity and carcinogenic potential. This study underscores the environmental considerations and degradation behaviors of carbamates, which might be relevant for understanding the environmental interactions of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride (Margaret J. Smith & G. Bucher, 2012).

Toxicology of Chlorpyrifos

The toxicological review of chlorpyrifos, focusing on human exposure and neurodevelopment, provides insights into the assessment and management of chemical exposure risks. Understanding such toxicological profiles can be crucial for evaluating the safety and potential health implications of related chemical compounds (D. Eaton et al., 2008).

Analytical Methods for Chemical Detection

Analytical methods for the determination of specific compounds, such as hydroxyproline, demonstrate the importance of precise and accurate measurement techniques in chemical research. These methodologies can be essential for the study and application of chemical compounds, including N-methyl-3-chloro-3-phenylpropylamine Hydrochloride (H. Stegemann & K. Stalder, 1967).

Mechanism of Action

Target of Action

The primary target of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride is the serotonin transporter . This compound acts as a selective serotonin reuptake inhibitor (SSRI) . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

N-methyl-3-chloro-3-phenylpropylamine Hydrochloride binds to the serotonin transporter, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which leads to prolonged serotonergic activity .

Biochemical Pathways

The increased serotonin activity in the synaptic cleft can affect various biochemical pathways. Serotonin is involved in regulating mood, appetite, and sleep, among other functions . Therefore, the inhibition of serotonin reuptake can have wide-ranging effects on these physiological processes .

Pharmacokinetics

As a general rule, the bioavailability of a drug can be influenced by factors such as its formulation, the route of administration, and the individual’s physiological condition .

Result of Action

The increased serotonergic activity resulting from the action of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride can lead to improved mood and reduced symptoms of depression . This is why compounds with similar mechanisms of action, such as fluoxetine, are used as antidepressants .

Action Environment

The action, efficacy, and stability of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

properties

IUPAC Name |

3-chloro-N-methyl-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEIVDOFWACHOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591811 |

Source

|

| Record name | 3-Chloro-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-chloro-3-phenylpropylamine Hydrochloride | |

CAS RN |

128036-32-8 |

Source

|

| Record name | Benzenepropanamine, γ-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128036-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)